1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402625
InChI: InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-15-16)6-13-8-11-2-4-14-17(11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H
SMILES:
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

CAS No.:

Cat. No.: VC16402625

Molecular Formula: C11H17ClFN5

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -

Specification

Molecular Formula C11H17ClFN5
Molecular Weight 273.74 g/mol
IUPAC Name 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-15-16)6-13-8-11-2-4-14-17(11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H
Standard InChI Key XWOGVFFWNGTJFO-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CNCC2=CC=NN2CCF.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, reflects its dual pyrazole architecture. Key structural features include:

  • A 1H-pyrazole-5-yl ring substituted with a 2-fluoroethyl group.

  • A 1H-pyrazole-4-ylmethyl moiety linked via a methanamine bridge.

  • Methyl and fluoroethyl groups enhancing lipophilicity and metabolic stability.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆FN₅
Molecular Weight237.28 g/mol
CAS Registry Number1856061-80-7
SMILES NotationCN1C=C(C=N1)CNCC2=CC=NN2CCF
XLogP3 (Partition Coefficient)1.2 (predicted)

Structural Analysis

X-ray crystallography and NMR studies of related pyrazole derivatives reveal planar pyrazole rings with substituents influencing electronic distribution. The fluoroethyl group introduces electron-withdrawing effects, while the methyl group on the second pyrazole enhances steric bulk.

Synthesis and Manufacturing

Reaction Pathways

Synthesis involves three primary stages:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions.

  • Fluoroethyl Substitution: Nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of bases like NaH.

  • Methanamine Coupling: Alkylation of the pyrazole-4-ylmethyl group with methylamine derivatives.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSolventReference
1Hydrazine hydrate, ethanol, reflux65%Ethanol
22-Fluoroethyl bromide, NaH, DMF, 60°C72%DMF
3Methylamine, K₂CO₃, THF, room temperature58%THF

Industrial Considerations

Scalable production employs continuous flow systems to optimize temperature control and purity. Automated reactors reduce human error, while HPLC ensures >95% purity for pharmaceutical-grade material.

Chemical and Physical Properties

Stability and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Sensitive to oxidative degradation; stable under inert gas up to 150°C.

  • Reactivity: Undergoes electrophilic substitution at the pyrazole C-3 position and nucleophilic attacks on the fluoroethyl group.

Table 3: Physicochemical Properties

PropertyValueMethod
Melting Point162–165°C (decomposes)DSC
LogP1.8Computational
pKa4.2 (pyrazole N-H)Potentiometric

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: Specific enzymes or receptors modulated by this compound remain uncharacterized.

  • Toxicity Profile: No in vivo data exist on organ toxicity or metabolic pathways.

  • Structure-Activity Relationships (SAR): Impact of fluoroethyl vs. other halogenated substituents is unclear.

Recommended Studies

  • High-Throughput Screening: Against kinase or protease libraries to identify targets.

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies in rodent models.

  • Analog Synthesis: Exploring substitutions at the pyrazole C-3 and methanamine positions.

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